![molecular formula C11H10N2O3 B2363446 methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1324090-48-3](/img/structure/B2363446.png)
methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Pyrrolopyrazine derivatives have demonstrated antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents .
- Some pyrrolopyrazine derivatives exhibit anti-inflammatory properties. These compounds could be investigated further for their potential in managing inflammatory conditions .
- Researchers have observed antiviral effects associated with pyrrolopyrazine derivatives. These compounds may inhibit viral replication or entry .
- Certain pyrrolopyrazine derivatives display antioxidant activity. These molecules may protect cells from oxidative stress and contribute to overall health .
- Pyrrolopyrazine derivatives have been explored as potential antitumor agents. Their effects on cancer cell growth, apoptosis, and metastasis warrant further investigation .
- 5H-pyrrolo[2,3-b]pyrazine derivatives have shown activity as kinase inhibitors. These compounds may modulate signaling pathways involved in cell growth and survival .
Antimicrobial Properties
Anti-Inflammatory Effects
Antiviral Activity
Antioxidant Potential
Antitumor Properties
Kinase Inhibition
Future Directions
Mechanism of Action
Target of Action
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, also known as methyl 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate various physiological processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The inhibition of FGFRs by this compound has been shown to have significant effects at the molecular and cellular levels. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis . Furthermore, it has been shown to significantly inhibit the migration and invasion of cancer cells .
properties
IUPAC Name |
methyl 2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(15)6-13-5-8(7-14)9-3-2-4-12-11(9)13/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMQVUHSWPYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=C1N=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)
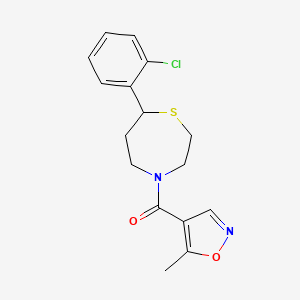
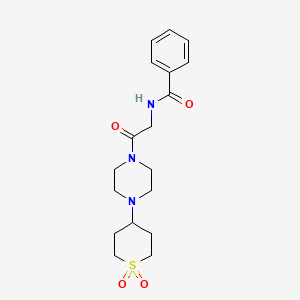
![5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B2363367.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
![methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2363371.png)
![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)

![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)
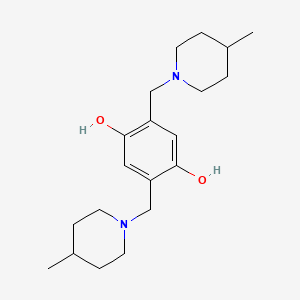
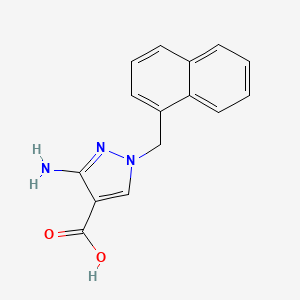
![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)
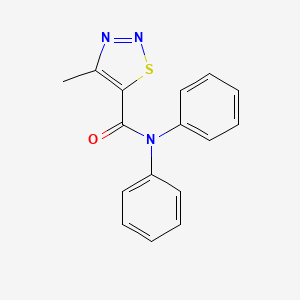
![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)